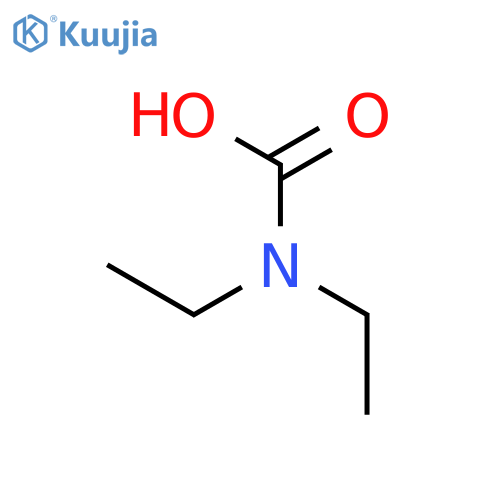Cas no 24579-70-2 (Diethylcarbamic acid)

Diethylcarbamic acid structure
商品名:Diethylcarbamic acid
Diethylcarbamic acid 化学的及び物理的性質
名前と識別子
-
- diethylcarbamic acid
- CHEBI:183300
- N,N-Diethylcarbamic acid
- SCHEMBL8608822
- 24579-70-2
- DTXSID50396006
- SCHEMBL42300
- DTXCID10346865
- Diethylcarbamic acid
-
- インチ: InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)
- InChIKey: APRJFNLVTJWEPP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 117.079
- どういたいしつりょう: 117.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 78.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 0.9276
- ゆうかいてん: -15°C
- ふってん: 218.95°C (rough estimate)
- 屈折率: 1.4206 (estimate)
Diethylcarbamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB53455-250mg |
Diethylcarbamic acid |
24579-70-2 | 95% | 250mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AB53455-1g |
Diethylcarbamic acid |
24579-70-2 | 95% | 1g |
$760.00 | 2024-04-20 | |
| A2B Chem LLC | AB53455-100mg |
Diethylcarbamic acid |
24579-70-2 | 95% | 100mg |
$273.00 | 2024-04-20 |
Diethylcarbamic acid 関連文献
-
2. Index of subjects, 1948
-
Mette Mikkelsen,Mikkel J?rgensen,Frederik C. Krebs Energy Environ. Sci. 2010 3 43
-
Akie K. Avila,Adilson J. Curtius J. Anal. At. Spectrom. 1994 9 543
24579-70-2 (Diethylcarbamic acid) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
